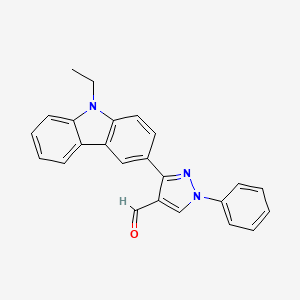

![molecular formula C22H7F12N7S B2760304 7-(3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]sulfanyl}-1H-1,2,4-triazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine CAS No. 303151-88-4](/img/structure/B2760304.png)

7-(3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]sulfanyl}-1H-1,2,4-triazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

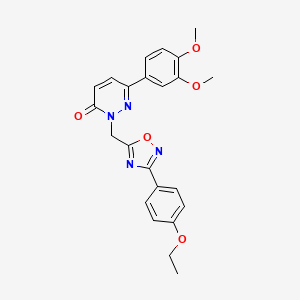

This compound is a derivative of naphthyridine, a nitrogen-containing heterocyclic compound. The naphthyridine core is substituted with various groups including trifluoromethyl and triazolyl groups .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and substituents. The naphthyridine core is a bicyclic structure with two nitrogen atoms. The trifluoromethyl groups are electron-withdrawing, which could affect the reactivity of the molecule .Chemical Reactions Analysis

Naphthyridines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, reductions, and cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of electron-withdrawing trifluoromethyl groups and the polarity of the molecule could influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research into the synthesis of complex naphthyridine derivatives, including those with bis(trifluoromethyl) groups, has shown innovative methods for constructing unsymmetrical bipyridine analogues. These methodologies typically involve sequential reactions such as the Diels-Alder reaction, offering insights into the structural diversity and functionalization of naphthyridine-based compounds (Branowska, 2005).

Molecular Docking and Biological Activity

Studies have also explored the potential biological activities of naphthyridine derivatives through molecular docking approaches. For example, derivatives have been synthesized and screened for anti-microbial activity, indicating the relevance of these compounds in developing new therapeutic agents (Ravi et al., 2018).

Material Science Applications

In material science, the incorporation of naphthyridine units into polymers has been investigated. For instance, novel fluorinated polyimides derived from naphthyridine-based monomers exhibit desirable properties such as low moisture absorption and low dielectric constants, making them suitable for electronic applications (Chung & Hsiao, 2008).

Proton Exchange Membranes

The development of proton exchange membranes for fuel cell applications has also benefited from the integration of naphthyridine structures. Sulfonated polybenzothiazoles containing naphthalene units have been synthesized, demonstrating high proton conductivity and thermal stability, positioning these materials as competitive alternatives to traditional Nafion membranes (Wang & Guiver, 2017).

Water Oxidation Catalysts

Lastly, naphthyridine-based ligands have found applications in catalysis, particularly in water oxidation processes. Dinuclear complexes involving naphthyridine ligands have shown significant catalytic activity, contributing to the advancement of sustainable energy solutions (Zong & Thummel, 2005).

Orientations Futures

Propriétés

IUPAC Name |

7-[3-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]sulfanyl]-1,2,4-triazol-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H7F12N7S/c23-19(24,25)10-5-12(21(29,30)31)36-16-8(10)1-3-14(38-16)41-7-35-18(40-41)42-15-4-2-9-11(20(26,27)28)6-13(22(32,33)34)37-17(9)39-15/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIIIQUAXCNYFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)N3C=NC(=N3)SC4=NC5=C(C=C4)C(=CC(=N5)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H7F12N7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2760221.png)

![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2760222.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2760227.png)

![2-{[(4-Fluoro-3-nitrophenyl)amino]methyl}phenol](/img/structure/B2760230.png)

![2-cyclohexyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2760238.png)

![Methyl 2-[(1-propan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2760243.png)